molecular formula C11H18O4 B14609680 Propan-2-yl 5,5-dimethyl-2,4-dioxohexanoate CAS No. 61000-80-4

Propan-2-yl 5,5-dimethyl-2,4-dioxohexanoate

Cat. No.: B14609680
CAS No.: 61000-80-4
M. Wt: 214.26 g/mol
InChI Key: NVQWKIBBZIQRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 5,5-dimethyl-2,4-dioxohexanoate is an organic compound with the molecular formula C10H16O4. It is also known by its IUPAC name, isopropyl 5,5-dimethyl-2,4-dioxohexanoate. This compound is a derivative of hexanoic acid and is characterized by the presence of two keto groups and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 5,5-dimethyl-2,4-dioxohexanoate can be synthesized through the esterification of 5,5-dimethyl-2,4-dioxohexanoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5,5-dimethyl-2,4-dioxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 5,5-dimethyl-2,4-dioxohexanoic acid.

    Reduction: 5,5-dimethyl-2,4-dihydroxyhexanoate.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 5,5-dimethyl-2,4-dioxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl 5,5-dimethyl-2,4-dioxohexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The keto groups can also interact with nucleophiles, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5,5-dimethyl-2,4-dioxohexanoate: Similar structure but with an ethyl ester group instead of an isopropyl group.

    Methyl 5,5-dimethyl-2,4-dioxohexanoate: Similar structure but with a methyl ester group.

    Butyl 5,5-dimethyl-2,4-dioxohexanoate: Similar structure but with a butyl ester group.

Uniqueness

Propan-2-yl 5,5-dimethyl-2,4-dioxohexanoate is unique due to its isopropyl ester group, which can influence its reactivity and solubility compared to other similar compounds. The presence of the isopropyl group can also affect the compound’s interaction with enzymes and other biological molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

61000-80-4

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

propan-2-yl 5,5-dimethyl-2,4-dioxohexanoate

InChI

InChI=1S/C11H18O4/c1-7(2)15-10(14)8(12)6-9(13)11(3,4)5/h7H,6H2,1-5H3

InChI Key

NVQWKIBBZIQRHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(=O)CC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.